1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Description

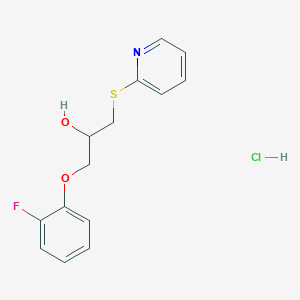

1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2-fluorophenoxy group and a pyridin-2-ylthio moiety. This compound is structurally distinct from conventional beta-blockers or calcium channel blockers due to its unique combination of aromatic and heterocyclic substituents.

Properties

IUPAC Name |

1-(2-fluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S.ClH/c15-12-5-1-2-6-13(12)18-9-11(17)10-19-14-7-3-4-8-16-14;/h1-8,11,17H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGRIEOQNBEKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(CSC2=CC=CC=N2)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves the following steps:

Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorobenzene derivative with a suitable phenol under basic conditions to form the fluorophenoxy intermediate.

Thioether Formation: The intermediate is then reacted with a pyridine-2-thiol derivative in the presence of a base to form the pyridin-2-ylthio group.

Propanol Backbone Construction: The final step involves the addition of a propanol moiety to the intermediate, followed by hydrochloric acid treatment to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

The compound 1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic molecule that has garnered attention in various scientific research applications. This detailed article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry and agriculture.

Structure and Composition

This compound has the following characteristics:

- Molecular Formula : C₁₄H₁₅ClFN₁O₂S

- Molecular Weight : 295.80 g/mol

- CAS Registry Number : 1207745-58-1

The compound features a fluorinated phenoxy group and a pyridinylthio moiety, which are crucial for its biological activity.

Pharmacological Applications

This compound has shown promise in several pharmacological areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Potential : Research suggests that compounds with similar structures can inhibit cancer cell proliferation. The presence of the pyridine and thioether groups may contribute to this activity by interfering with cellular signaling pathways.

Case Studies

- Study on Antimicrobial Effects : In a study published in the Journal of Medicinal Chemistry, derivatives of fluorinated phenoxy compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, suggesting potential for further development into therapeutic agents .

- Cancer Cell Line Testing : Another study evaluated the effects of thioether-containing compounds on various cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer drugs .

Pesticidal Properties

Due to its structural characteristics, this compound is also being investigated for use as a pesticide. Its ability to disrupt biological processes in pests can lead to effective control measures against agricultural pests.

Case Study in Agriculture

A recent patent application highlighted the use of similar thioether compounds as effective pesticides against specific phytopathogenic microorganisms. Field trials demonstrated improved crop yields when treated with these compounds compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propan-2-ol Derivatives

Key Observations:

- Substituent Effects: The target compound’s 2-fluorophenoxy group contrasts with the 1-naphthyloxy in propranolol or methoxyindolyl in antiarrhythmics . Fluorine’s electronegativity may enhance binding to hydrophobic pockets in receptors compared to bulkier bromine or methoxy groups .

- Heteroatom Variations: The pyridin-2-ylthio (sulfur-linked pyridine) moiety distinguishes it from oxygen-linked (e.g., phenoxy) or nitrogen-linked (e.g., piperidinyl) groups in analogues. Sulfur’s polarizability could alter pharmacokinetics or redox activity .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Functional Comparisons

Key Findings:

- Mechanistic Divergence: Unlike propranolol (beta-blocker) or benidipine (calcium blocker), the target compound’s mechanism remains uncharacterized.

- Fluorine Impact: The 2-fluorophenoxy group likely improves metabolic stability compared to non-fluorinated analogues, as seen in propranolol derivatives where fluorine reduces CYP-mediated oxidation .

Biological Activity

1-(2-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorophenoxy group, a pyridinylthio moiety, and a propanol backbone. The presence of a hydrochloride salt enhances its solubility, making it suitable for biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C14H15ClFNO2S |

| Molecular Weight | 303.79 g/mol |

| CAS Number | 1185374-12-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The fluorophenoxy and pyridinylthio groups are believed to facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to various pharmacological effects, including enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that compounds with similar structures possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and may have implications for age-related diseases.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial effects against certain bacterial strains. The mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in various studies, indicating its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies

Several case studies have investigated the pharmacological effects of related compounds, providing insights into the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effect of related compounds on cyclooxygenase enzymes (COX), which play a vital role in inflammation and pain pathways. The findings indicated significant inhibition at micromolar concentrations, suggesting potential use in pain management therapies.

Case Study 2: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and cell cycle arrest. These findings warrant further investigation into its potential as an anticancer agent.

Research Findings

Recent studies have provided quantitative data on the biological activities of similar compounds:

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(2-fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Nucleophilic substitution to introduce the 2-fluorophenoxy group via reaction of epichlorohydrin with 2-fluorophenol under basic conditions (e.g., K₂CO₃ in acetone at 60°C) .

- Step 2: Thiolation of the intermediate with pyridine-2-thiol using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to ensure regioselectivity .

- Step 3: Hydrochloride salt formation via treatment with HCl in ethanol.

Key Considerations: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: How can structural ambiguities in this compound be resolved using spectroscopic methods?

Answer:

- NMR: Use - and -NMR to confirm substitution patterns. For example, the pyridin-2-ylthio group shows distinct aromatic protons at δ 7.2–8.5 ppm, while the fluorophenoxy group exhibits coupling patterns (e.g., ) in the aromatic region .

- X-ray Crystallography: Resolve stereochemical uncertainties (e.g., configuration at the propan-2-ol center) by growing single crystals in ethanol/water and analyzing with Cu-Kα radiation .

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS in positive ion mode) and fragmentation patterns to validate the hydrochloride adduct .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:

Contradictions often arise from:

- Purity Variability: Validate compound purity (>95% via HPLC) and exclude impurities (e.g., residual solvents) that may interfere with assays .

- Structural Analogues: Compare activity with structurally similar compounds (e.g., 3-(4-fluoro-2-methylphenoxy)pyrrolidine hydrochloride) to identify substituent-specific effects .

- Assay Conditions: Standardize in vitro protocols (e.g., cell line viability, enzyme inhibition assays) and control for pH sensitivity due to the hydrochloride salt .

Advanced: What methodologies are effective for separating enantiomers of this compound?

Answer:

- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) + 0.1% diethylamine. Monitor retention times and enantiomeric excess (ee) via UV detection at 254 nm .

- Crystallization: Employ chiral resolving agents (e.g., L-tartaric acid) in ethanol to isolate diastereomeric salts, followed by recrystallization .

- Dynamic Kinetic Resolution: Optimize reaction conditions (e.g., lipase-catalyzed acylation) to favor one enantiomer during synthesis .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Substituent Variation: Synthesize derivatives with modifications to the fluorophenoxy (e.g., 2,4-difluoro) or pyridin-2-ylthio (e.g., 3-cyano substitution) groups to assess electronic and steric effects .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains) and validate with SPR binding assays .

- In Vivo Correlation: Compare pharmacokinetic profiles (e.g., logP, metabolic stability in liver microsomes) to refine bioavailability predictions .

Advanced: What experimental precautions are required to ensure compound stability during storage?

Answer:

- Storage Conditions: Store at –20°C in airtight, amber vials under nitrogen to prevent oxidation of the thioether group .

- Hygroscopicity: Use desiccants (e.g., silica gel) to mitigate hydrochloride salt hydrolysis in humid environments .

- Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Answer:

- Method Development: Optimize LC-MS/MS parameters (e.g., MRM transitions for m/z 340 → 123) using a C18 column and 0.1% formic acid in mobile phases .

- Matrix Effects: Spike plasma or tissue homogenates with deuterated internal standards (e.g., -analogue) to correct for ion suppression/enhancement .

- Validation Criteria: Adhere to ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (RSD < 5%), and recovery (85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.